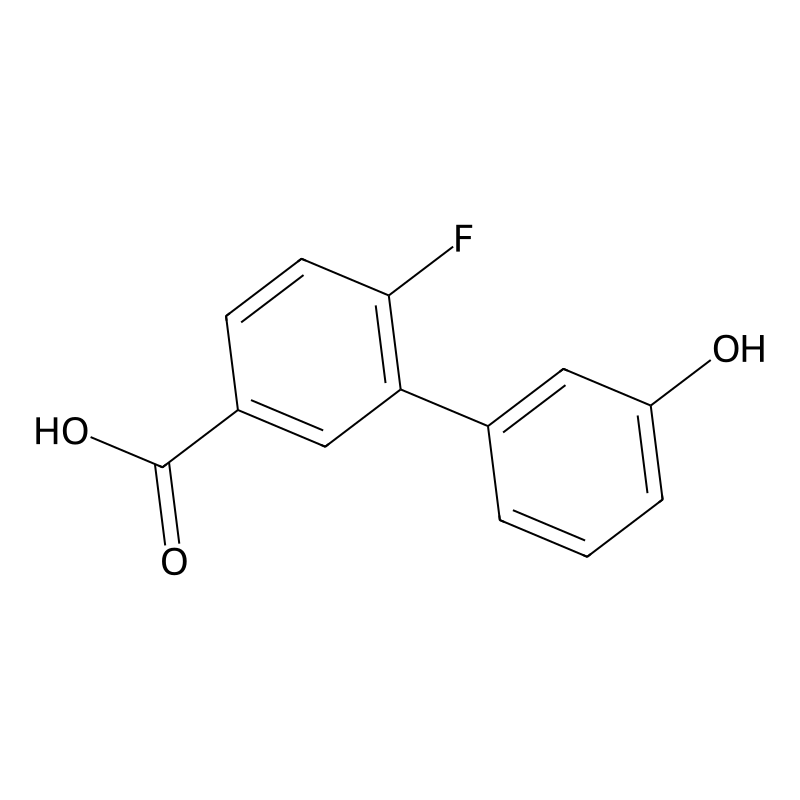

3-(5-Carboxy-2-fluorophenyl)phenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Fluorinated aromatic ring

The presence of a fluorine atom on the phenol ring can impact its biological properties. Fluorine can influence molecule-protein binding and membrane permeability, making it a common modification for drug discovery []. Research on similar fluorinated aromatic compounds has explored their potential as medicinal agents [].

Carboxylic acid group

The carboxylic acid group provides a site for chemical modification, allowing conjugation with other molecules to create new compounds with diverse properties. In research, carboxylic acids are often used as building blocks for synthesis or as functional groups for targeted applications.

Dihydroxy functionality (phenol)

Phenols possess a range of biological activities, including antioxidant, anti-inflammatory, and potential medicinal properties []. Studies on various fluorinated phenols have explored their applications in medicinal chemistry [].

Given these aspects, potential research areas for 3-(5-Carboxy-2-fluorophenyl)phenol could include:

- Drug discovery: The combination of a fluorinated aromatic ring and a carboxylic acid group might be of interest for researchers exploring novel drug candidates.

- Material science: The molecule's structure could be relevant for research into functional materials with specific properties like binding or conductivity.

- Organic synthesis: The compound could serve as a starting material or intermediate in the synthesis of more complex molecules with desired functionalities.

Important to note:

- The information above is based on the chemical structure and general properties of functional groups.

- To gain a more comprehensive understanding of the specific research applications of 3-(5-Carboxy-2-fluorophenyl)phenol, further research into scientific literature and patent databases might be necessary.

3-(5-Carboxy-2-fluorophenyl)phenol is an organic compound characterized by its molecular formula and a molecular weight of approximately 232.21 g/mol. This compound features a phenolic group, a carboxylic acid group, and a fluorine atom, which are attached to a biphenyl structure. The presence of the carboxylic acid group imparts acidic properties, while the fluorine atom enhances the compound's reactivity and biological activity due to its electronegative nature .

- Oxidation: The phenolic hydroxyl group can be oxidized to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The fluorine atom can be replaced with other functional groups through nucleophilic aromatic substitution reactions, utilizing nucleophiles like amines or thiols in the presence of a base .

Major Products Formed

The specific products formed from these reactions depend on the reagents and conditions used. For instance, oxidation may yield quinones, whereas reduction could produce alcohols or aldehydes.

The biological activity of 3-(5-Carboxy-2-fluorophenyl)phenol is primarily attributed to its ability to interact with various biomolecules. It may exhibit enzyme inhibition properties, making it valuable in pharmacological studies. The compound's unique functional groups suggest potential interactions with proteins, which could lead to modulation of biochemical pathways .

The synthesis of 3-(5-Carboxy-2-fluorophenyl)phenol can be achieved through several methods:

- Suzuki–Miyaura Coupling: This method involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst, forming carbon-carbon bonds effectively.

- Alternative Synthetic Routes: Other methods may include direct functionalization of phenolic compounds or modifications using electrophilic aromatic substitution techniques .

Industrial Production

In industrial settings, continuous flow reactors may be employed to enhance efficiency and yield. Purification techniques such as recrystallization or chromatography are typically used to achieve high purity levels for research and application purposes.

3-(5-Carboxy-2-fluorophenyl)phenol has several applications across different fields:

- Chemistry: It serves as a building block for synthesizing more complex organic molecules.

- Biology: The compound is useful in studies involving enzyme inhibition and receptor binding assays.

- Industry: It is utilized in producing specialty chemicals and as an intermediate in various chemical syntheses .

Research into the interaction of 3-(5-Carboxy-2-fluorophenyl)phenol with biological targets is ongoing. Its mechanism of action may involve binding to specific enzymes or receptors, leading to inhibition or activation of metabolic pathways. Understanding these interactions can provide insights into its potential therapeutic applications .

Several compounds share structural similarities with 3-(5-Carboxy-2-fluorophenyl)phenol:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-(3-Carboxy-5-fluorophenyl)phenol | Similar biphenyl structure but different positioning of functional groups | Different reactivity profiles due to structural variations |

| 5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid | Contains a hydroxyl group on a biphenyl framework | Different biological activity based on functional group arrangement |

Uniqueness

3-(5-Carboxy-2-fluorophenyl)phenol stands out due to its specific arrangement of functional groups, which influences its reactivity and interactions with other molecules. This unique structure enhances its value in applications requiring precise chemical behavior and biological activity .